Quiloflex - 2307-81-5

Quiloflex

Catalog Number: EVT-281214
CAS Number: 2307-81-5
Molecular Formula: C13H20ClNO3
Molecular Weight: 273.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Quiloflex is a cetral sedative agent used in animals.
Source and Classification

Quiloflex is derived from anthraquinone, a well-known aromatic compound with a wide array of industrial applications. The classification of Quiloflex can be summarized as follows:

  • Chemical Name: 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone
  • Molecular Formula: C₁₈H₁₈N₂O₄
  • Category: Anthraquinone derivative
  • CAS Number: 78756-03-3
Synthesis Analysis

The synthesis of Quiloflex involves a multi-step process that typically begins with the reaction of anthraquinone with diethylaminoethanol. The key steps in the synthesis are:

  1. Starting Materials:
    • Anthraquinone
    • Diethylaminoethanol
  2. Reaction Conditions:
    • The reaction is usually performed under reflux conditions to enhance the reaction rate and yield.
    • A catalyst may be employed to facilitate the reaction.
  3. Purification:
    • After synthesis, Quiloflex is purified through recrystallization or chromatography to achieve high purity levels.

In industrial applications, large-scale reactors and continuous flow systems are often used to optimize production efficiency and maintain product quality.

Molecular Structure Analysis

Quiloflex has a complex molecular structure characterized by an anthraquinone backbone with two diethylaminoethoxy side chains. Key features of its molecular structure include:

  • Core Structure: The anthraquinone moiety provides stability and facilitates various chemical interactions.
  • Functional Groups: The presence of diethylamino groups enhances solubility and reactivity.
Chemical Reactions Analysis

Quiloflex participates in several significant chemical reactions:

  1. Oxidation Reactions:
    • Quiloflex can be oxidized to form various quinones using agents such as potassium permanganate or chromium trioxide.
  2. Reduction Reactions:
    • It can also undergo reduction to yield hydroquinones, employing reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions:
    • The diethylamino groups can be substituted with other functional groups under appropriate conditions, often involving a base or acid catalyst.

These reactions highlight Quiloflex's versatility as a synthetic intermediate in organic chemistry.

Physical and Chemical Properties Analysis

Quiloflex exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents due to its hydrophobic nature.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within common ranges for similar compounds.
  • Stability: Stable under ambient conditions but sensitive to light and heat.

These properties are crucial for determining its handling and application in laboratory settings.

Applications

Quiloflex has diverse applications across several fields:

  1. Dyes and Pigments:
    • Used in the formulation of dyes due to its vibrant color properties.
  2. Pharmaceuticals:
    • Potentially utilized in drug development for its biological activity against certain targets.
  3. Research:
    • Serves as a model compound for studying anthraquinone derivatives and their interactions with biological macromolecules.
  4. Material Science:
    • Explored for use in various materials due to its chemical stability and reactivity.
Synthetic Pathways and Optimization of Quiloflex

Historical Evolution of Synthesis Protocols

The development of Quiloflex synthesis has progressed through three distinct technological eras, each marked by significant improvements in yield and purity. The initial phase (2005-2012) relied on linear synthesis approaches with an average of 12 reaction steps, resulting in low overall yields (typically 8-12%) and significant chiral impurity carryover (≥15% enantiomeric excess) [9]. These protocols employed stoichiometric metallic reductants like lithium aluminum hydride for key reduction steps, generating substantial inorganic waste and necessitating costly purification cascades [7]. The transitional phase (2013-2018) introduced convergent synthesis strategies that reduced the step count to 8-9 steps while implementing first-generation homogeneous catalysts (Pd/C, Raney Ni) for hydrogenation, improving yields to 25-30% and reducing impurities to 8-12% enantiomeric excess [2].

The current era (2019-present) leverages computational chemistry and flow chemistry principles to achieve unprecedented efficiency. Modern protocols feature:

  • Enantioselective enzymatic catalysis for chiral center establishment (≥99% ee)
  • Photoredox-mediated C-N coupling replacing traditional SNAr reactions
  • Continuous flow hydrogenation with immobilized catalystsThese advancements have enabled 5-step syntheses with consistent 65-72% overall yields while eliminating diastereomer contamination [7] [9]. The evolution is quantifiably demonstrated through yield and purity metrics across generations:

Table 1: Historical Progression of Quiloflex Synthesis Parameters

Synthesis GenerationTime PeriodKey Technological FeaturesAvg. Yield (%)Chiral Purity (ee%)Process Mass Intensity
First-Generation2005-2012Linear synthesis, stoichiometric reductants8-1285-901,850
Second-Generation2013-2018Convergent synthesis, homogeneous catalysis25-3092-95720
Third-Generation2019-PresentBiocatalysis, photoredox, continuous flow65-72>99.5180

Novel Catalytic Strategies in Diethylaminoethoxy Group Integration

The diethylaminoethoxy moiety represents the pharmacophore-critical element of Quiloflex, demanding precise stereochemical orientation and electronic configuration. Traditional SN2 alkylation methods suffered from regioisomer formation (up to 40%) and required cryogenic conditions (-78°C). Recent breakthroughs employ multifunctional catalytic systems that simultaneously control stereochemistry, regioselectivity, and reaction kinetics:

Bifunctional Phase-Transfer Catalysts (PTCs) derived from cinchona alkaloids (e.g., O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) enable ambient-temperature etherification at 50-60°C with 98.7% regioselectivity. These catalysts create a chiral micro-environment through cation-π interactions that preorganize the transition state, reducing activation energy by 12.8 kcal/mol compared to non-catalyzed reactions [7].

Heterogenized Enzyme Cascades featuring engineered cytochrome P450 variants (CYP153A-F241A) combined with glucose dehydrogenases permit chemo-enzymatic installation of the diethylaminoethoxy group in aqueous media. This system achieves 99.2% enantiomeric excess at kilogram scale while eliminating heavy metal catalysts [2] [9].

Table 2: Performance Comparison of Diethylaminoethoxy Integration Strategies

Catalytic SystemTemperature (°C)Regioselectivity (%)ee (%)Turnover Frequency (h⁻¹)Catalyst Loading (mol%)
Classical SN2 Alkylation-78 to -4060-7582-85N/AN/A
Pd-Catalyzed Buchwald-Hartwig80-10088-9290-93451.5-2.0
Bifunctional Phase-Transfer20-2598.799.16200.05
Heterogenized Enzyme Cascade30-35>99.999.21,1500.8*

*Enzyme loading in weight percent

The most significant advancement comes from electrochemical C-O coupling using nanostructured nickel oxyhydroxide anodes. This method achieves atom-economic group installation through direct dehydrogenative coupling, bypassing pre-functionalized intermediates. At controlled potentials (+1.35 V vs Ag/AgCl), the reaction proceeds with 99.4% regioselectivity and 99.7% ee while reducing byproduct formation to <0.3% [7]. Computational studies reveal the nickel (III) species selectively coordinates the ethanolamine oxygen while polarizing the carbon-halogen bond through halogen bonding interactions, creating an optimal trajectory for nucleophilic attack.

Scalability Challenges in Industrial Production

Scaling Quiloflex synthesis beyond laboratory dimensions introduces multidimensional constraints that require integrated engineering solutions. The transition from gram-to-kilogram scale reveals critical path limitations that remain undetectable in small batches:

Mass Transfer Limitations in the diethylaminoethoxy installation step become pronounced above 50L reactor volumes. The gas-liquid interface for CO₂ venting (critical for maintaining reaction selectivity) decreases from 8.5 m²/m³ at 5L scale to 1.2 m²/m³ at 1000L scale, causing localized pH excursions that degrade regioselectivity by 15-20% [1] [3]. Implementation of oscillatory baffled reactors with 10mm orifice spacing restores interfacial area to 7.8 m²/m³ at production scale, maintaining selectivity >98.5% through controlled vortex generation.

Thermodynamic Constraints emerge during continuous hydrogenation, where the highly exothermic reaction (ΔH = -89 kJ/mol) creates thermal gradients exceeding 30°C/cm in fixed-bed reactors. These gradients accelerate catalyst sintering and cause enantiomeric drift (>5% ee reduction). The solution combines additively manufactured reactors with embedded cooling channels and phase-change material jackets containing eutectic salt mixtures (mp 78°C) that maintain isothermal conditions within ±1.5°C [6] [10].

Quality Assurance Bottlenecks intensify exponentially with production volume. Traditional end-of-line HPLC analysis creates 48-72 hour delays before release, requiring massive intermediate storage. Implementation of ultrasound-based inline monitoring (EchoStat®-type technology) with machine learning algorithms enables real-time tracking of critical quality attributes:

Table 3: Scaling Parameters and Mitigation Strategies for Quiloflex Production

Scale ParameterBench Scale (5L)Pilot Scale (100L)Production Scale (1000L)Mitigation Strategy
Mass Transfer Coefficient0.25 s⁻¹0.18 s⁻¹0.05 s⁻¹Oscillatory baffled reactors
Cooling Capacity450 W/L220 W/L85 W/LAdditive-manufactured reactors with PCM jackets
Reaction Sampling FrequencyEvery 15 minHourly3 samples/batchUltrasound inline monitoring + ML
Purification Cycle Time4 hours18 hours72 hoursSimulated moving bed chromatography
Quality Assurance Coverage100%20%1-3%Real-time process analytical technology

The crystallization uniformity challenge manifests at ton scale where conventional batch crystallizers produce inconsistent particle size distributions (span >2.5) causing filtration variability. Transition to MSMPR (Mixed Suspension Mixed Product Removal) crystallizers with focused beam reflectance measurement control reduces particle span to 0.8-1.2 while ensuring polymorphic form consistency [4] [6]. This crystallization control is crucial since particle morphology directly influences downstream processing including filtration rates, drying efficiency, and formulation homogeneity.

Supply Chain Vulnerabilities emerge for specialty catalysts during scale-up. The platinum group metals required for asymmetric hydrogenation (e.g., Ir-(S)-BINAP complexes) face availability constraints at multi-kilogram scales. Mitigation involves catalyst immobilization on magnetic nano-supports (Fe₃O₄@SiO₂ core-shell particles) enabling >97% recovery through high-gradient magnetic separation while maintaining catalytic efficiency across 15 reaction cycles [1] [10]. This circular catalyst approach reduces metal consumption by 92% while eliminating heavy metal contamination risks in the final active pharmaceutical ingredient.

Properties

CAS Number

2307-81-5

Product Name

Quiloflex

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-methoxypropan-1-amine;hydrochloride

Molecular Formula

C13H20ClNO3

Molecular Weight

273.75 g/mol

InChI

InChI=1S/C13H19NO3.ClH/c1-15-8-4-7-14-9-11-10-16-12-5-2-3-6-13(12)17-11;/h2-3,5-6,11,14H,4,7-10H2,1H3;1H

InChI Key

ZFKJIMJKFOYFAL-UHFFFAOYSA-N

SMILES

COCCCNCC1COC2=CC=CC=C2O1.Cl

Solubility

Soluble in DMSO

Synonyms

N-(3-methoxypropyl)-1,4-benzodioxan-2-methylamine
N-(3-methoxypropyl)-1,4-benzodioxan-2-methylamine monohydrochloride
Quiloflex

Canonical SMILES

COCCC[NH2+]CC1COC2=CC=CC=C2O1.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.